molecular formula C19H19ClN4O B13367050 1-(3-chlorophenyl)-N-(4-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-N-(4-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13367050
M. Wt: 354.8 g/mol
InChI Key: JAUNVJPXEYSXAP-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(4-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(4-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylamine, 4-isopropylphenylamine, and 5-methyl-1H-1,2,4-triazole-3-carboxylic acid.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired triazole derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(4-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it useful in the development of new pharmaceuticals.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and therapeutic efficacy.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(4-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or inhibit cancer cell proliferation by inducing apoptosis.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(4-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring.

    Itraconazole: Another antifungal agent with a triazole structure, used to treat various fungal infections.

    Voriconazole: A triazole antifungal used to treat serious fungal infections.

Compared to these compounds, this compound may exhibit unique properties and activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-methyl-N-(4-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C19H19ClN4O/c1-12(2)14-7-9-16(10-8-14)22-19(25)18-21-13(3)24(23-18)17-6-4-5-15(20)11-17/h4-12H,1-3H3,(H,22,25)

InChI Key

JAUNVJPXEYSXAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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